3-Chloro-4-methylbenzyl alcohol

描述

Nomenclature and Chemical Structure Elucidation

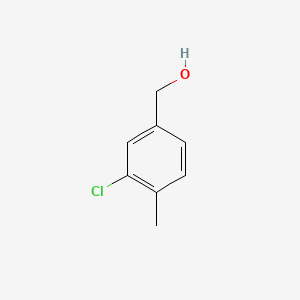

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (3-chloro-4-methylphenyl)methanol. uni.lu This nomenclature precisely describes the molecular architecture: a methanol (B129727) group attached to a phenyl (benzene) ring which is substituted with a chlorine atom at the third position and a methyl group at the fourth position, relative to the point of attachment of the methanol group.

Its identity is unequivocally confirmed by its CAS Registry Number, 39652-32-9. guidechem.com The compound is also referred to by its synonym, 3-chloro-4-methyl-benzenemethanol. The molecular formula is C₈H₉ClO, and it has a molecular weight of approximately 156.61 g/mol . guidechem.com

Chemical and Physical Properties of 3-Chloro-4-methylbenzyl alcohol

| Property | Value |

|---|---|

| IUPAC Name | (3-chloro-4-methylphenyl)methanol uni.lu |

| Synonym | 3-chloro-4-methyl-benzenemethanol |

| CAS Number | 39652-32-9 guidechem.com |

| Molecular Formula | C₈H₉ClO uni.luguidechem.com |

| Molecular Weight | 156.609 g/mol guidechem.com |

| InChI Key | NLRJZTGNCBMNKS-UHFFFAOYSA-N |

Historical Context and Early Mentions in Chemical Literature

While a definitive date for the initial synthesis or discovery of this compound is not prominent in readily available literature, its established presence is confirmed by its unique CAS number and its inclusion in various chemical databases and supplier catalogs for many years.

The compound appears in scientific literature primarily as a starting material or intermediate for the synthesis of other molecules. For instance, a 2011 article in Tetrahedron Letters describes the use of this compound in the synthesis of 3-Chloro-4-methylbenzamide. This indicates its availability and utility as a reagent in synthetic chemistry for over a decade. Its presence in the NIST (National Institute of Standards and Technology) WebBook further solidifies its status as a well-characterized chemical entity.

Significance in Organic Synthesis and Industrial Chemistry

The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis. Its molecular structure contains three key features that can be chemically modified—the hydroxyl group, the chlorine atom, and the aromatic ring—making it a valuable building block for more complex molecules.

The hydroxyl group can be easily converted into other functional groups. For example, it is a direct precursor to 3-Chloro-4-methylbenzyl chloride, a compound used in the synthesis of various pharmaceuticals like antihistamines and anesthetics, as well as agrochemicals such as insecticides and herbicides. ontosight.ai The alcohol can be reacted with agents like thionyl chloride to yield this important chloride derivative. ontosight.ai

Furthermore, the core structure of this compound is found in other important chemical intermediates. The related compound, 3-Amino-4-methylbenzyl alcohol, is utilized as a building block for pharmaceuticals, agrochemicals, dyes, and pigments. The synthesis of such amino compounds can potentially start from precursors like this compound.

Its derivatives are also crucial in the materials and specialty chemicals sectors. Isopropyl 3-chloro-4-methylbenzoate, which can be produced from the oxidation of the alcohol to a carboxylic acid and subsequent esterification, is noted as a useful intermediate for functional polymer materials. google.com This highlights the compound's role as a foundational element for a diverse range of chemical products across multiple industries.

Structure

3D Structure

属性

IUPAC Name |

(3-chloro-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRJZTGNCBMNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192764 | |

| Record name | 3-Chloro-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39652-32-9 | |

| Record name | 3-Chloro-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39652-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039652329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 3-Chloro-4-methylbenzyl Alcohol

The synthesis of this compound can be achieved through several distinct routes, each employing different precursors and reaction conditions. These methods range from classical reduction and substitution reactions to more modern catalytic approaches.

A primary and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-Chloro-4-methylbenzaldehyde (B1590390). sigmaaldrich.com This aldehyde serves as a direct precursor, and its carbonyl group can be reduced to a primary alcohol using a variety of standard reducing agents.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an appropriate solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF). These hydride reagents donate a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, which, after an aqueous workup, yields the desired benzyl (B1604629) alcohol. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

The precursor, 3-Chloro-4-methylbenzaldehyde, is a solid at room temperature with a melting point of 27-31 °C. sigmaaldrich.com

Table 1: Properties of 3-Chloro-4-methylbenzaldehyde

| Property | Value |

|---|---|

| CAS Number | 3411-03-8 sigmaaldrich.com |

| Molecular Formula | C₈H₇ClO sigmaaldrich.com |

| Molecular Weight | 154.59 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

Another synthetic strategy involves the use of chlorinated toluene (B28343) or benzoic acid derivatives as starting materials. For instance, 3-Chloro-4-methylbenzoic acid can be converted to its more reactive acid chloride, 3-Chloro-4-methylbenzoyl chloride, by treatment with thionyl chloride (SOCl₂). This acid chloride can then be reduced to this compound using a strong reducing agent like LiAlH₄.

Alternatively, synthetic routes can begin with the chlorination of toluene derivatives. The chloromethylation of an aromatic ring is a significant reaction that introduces a chloromethyl group, which can subsequently be hydrolyzed to the corresponding alcohol. thieme-connect.de For example, starting from 4-methyltoluene (p-xylene), a series of chlorination and functional group manipulations could potentially lead to the target molecule. The introduction of a chloromethyl group onto an aromatic ring can be accomplished using formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst like zinc(II) chloride. thieme-connect.de

A patent describes the synthesis of isopropyl 3-chloro-4-methylbenzoate from 4-methylbenzoic acid chloride through nuclear chlorination followed by esterification. The intermediate, 3-chloro-4-methylbenzoic acid chloride, is a key compound in this pathway that could be diverted towards the synthesis of the alcohol.

Catalytic hydrogenation represents an important industrial method for the reduction of carbonyl compounds. In this approach, 3-Chloro-4-methylbenzaldehyde would be hydrogenated over a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), under a hydrogen atmosphere.

The hydrogenation of benzaldehyde (B42025) to benzyl alcohol on a palladium surface is a well-studied model for this type of reaction. The process typically follows a Langmuir-Hinshelwood mechanism, where both hydrogen and the aldehyde adsorb onto the catalyst surface. This is followed by a stepwise addition of adsorbed hydrogen atoms to the carbonyl group to form the alcohol, which then desorbs from the surface.

Research on the catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline (B146341) over a Pt/C catalyst demonstrates the viability of catalytic hydrogenation for substituted chloro-methyl-aromatics, achieving high yields and selectivity. Similar conditions, including the choice of solvent and catalyst, could be optimized for the reduction of 3-chloro-4-methylbenzaldehyde. The rate of reaction can be influenced by the solvent, with protic solvents like methanol (B129727) sometimes enhancing reactivity.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of synthesizing this compound, green chemistry principles can be applied to minimize waste and avoid hazardous reagents.

Microwave-assisted organic synthesis is one such green methodology. While a study reports the microwave-assisted derivatization of alcohols with 3,5-dinitrobenzoic acid, the principles can be extended to the synthesis of the alcohol itself. Microwave heating can lead to significantly reduced reaction times and improved energy efficiency compared to conventional heating.

Another green chemistry approach involves the use of cleaner oxidants and catalysts. For the reverse reaction, the oxidation of alcohols, hydrogen peroxide (H₂O₂) is considered an ideal green oxidant as its only byproduct is water. rsc.org For the synthesis of the alcohol, the focus would be on using recyclable catalysts and replacing toxic solvents with more environmentally friendly alternatives like water or supercritical fluids, or even performing the reaction under solventless conditions.

While this compound itself is not chiral, the principles of asymmetric synthesis are crucial for the preparation of related chiral molecules, such as (R)- or (S)-4-Chloro-α-methylbenzyl alcohol. sigmaaldrich.com If the precursor were a ketone, for example, 1-(3-chloro-4-methylphenyl)ethanone, its reduction would yield a chiral alcohol.

Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that can differentiate between the two prochiral faces of the carbonyl group during the reduction. For instance, the catalytic asymmetric synthesis of (Z)-disubstituted allylic alcohols has been demonstrated, achieving high enantiomeric excess (ee).

The characterization of a specific enantiomer is confirmed by its optical activity. For example, (S)-4-Chloro-α-methylbenzyl alcohol has a specific rotation of [α]20/D -48.0° (c = 1 in chloroform). sigmaaldrich.com These enantioselective methods are vital in the pharmaceutical industry, where often only one enantiomer of a drug is active.

Table 2: Properties of (S)-4-Chloro-α-methylbenzyl alcohol

| Property | Value |

|---|---|

| CAS Number | 99528-42-4 sigmaaldrich.com |

| Molecular Formula | C₈H₉ClO sigmaaldrich.com |

| Molecular Weight | 156.61 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

Chemical Reactions and Derivatization Strategies

This compound, with its primary alcohol functional group, can undergo a variety of chemical reactions and derivatizations, making it a useful building block in organic synthesis.

A key reaction is the conversion of the alcohol to the corresponding benzyl chloride. The reaction of this compound with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 3-Chloro-4-methylbenzyl chloride. This chloride is a versatile intermediate because the chloromethyl group is a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the introduction of various other functional groups, such as cyano, amino, or alkoxy groups. thieme-connect.de

Esterification is another common derivatization for alcohols. This compound can react with carboxylic acids or their derivatives (like acid chlorides) to form esters. A classic example is the reaction with 3,5-dinitrobenzoyl chloride to form a solid ester derivative, which historically was used for the identification and characterization of alcohols.

Furthermore, the alcohol can be oxidized to the corresponding aldehyde, 3-Chloro-4-methylbenzaldehyde, or further to 3-Chloro-4-methylbenzoic acid, using appropriate oxidizing agents.

Oxidation Reactions to Carboxylic Acids or Aldehydes

The oxidation of this compound can selectively yield either the corresponding aldehyde, 3-chloro-4-methylbenzaldehyde, or the carboxylic acid, 3-chloro-4-methylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

To Carboxylic Acids: Strong oxidizing agents are typically employed for the conversion of primary alcohols to carboxylic acids. While specific documented examples for the oxidation of this compound are not prevalent in readily available literature, the transformation to 3-chloro-4-methylbenzoic acid can be achieved using common and potent oxidizing reagents.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium permanganate (B83412) (KMnO4) | Basic, followed by acidic workup | 3-Chloro-4-methylbenzoic acid |

| Chromic acid (H2CrO4) | Generated in situ from CrO3 and H2SO4 in acetone (B3395972) (Jones oxidation) | 3-Chloro-4-methylbenzoic acid |

| Sodium hypochlorite (B82951) (NaOCl) | In the presence of a catalyst like TEMPO | 3-Chloro-4-methylbenzoic acid |

To Aldehydes: The selective oxidation to 3-chloro-4-methylbenzaldehyde requires milder and more controlled conditions to prevent over-oxidation to the carboxylic acid. A notable method is selective electro-oxidation, which has been reported for various benzyl alcohols. This oxidant-free and mediator-free approach provides a clean conversion to the aldehyde. rsc.org Other common reagents for this transformation are also applicable.

| Reagent | Typical Conditions | Product |

| Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (CH2Cl2) | 3-Chloro-4-methylbenzaldehyde |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH2Cl2) | 3-Chloro-4-methylbenzaldehyde |

| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | Low temperature (-78 °C) | 3-Chloro-4-methylbenzaldehyde |

| Electro-oxidation | Lithium perchlorate (B79767) in methanol | 3-Chloro-4-methylbenzaldehyde rsc.org |

Esterification Reactions

This compound can undergo esterification with carboxylic acids to form the corresponding esters. The most common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed.

Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), to achieve higher yields and milder reaction conditions. For instance, reacting this compound with acetyl chloride would yield 3-chloro-4-methylbenzyl acetate (B1210297).

| Reaction Type | Reagents | Product Example (with Acetic Acid) |

| Fischer Esterification | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄) | 3-Chloro-4-methylbenzyl acetate |

| Acylation | Acyl chloride (e.g., Acetyl chloride), base (e.g., pyridine) | 3-Chloro-4-methylbenzyl acetate |

| Acylation | Acid anhydride (e.g., Acetic anhydride), catalyst | 3-Chloro-4-methylbenzyl acetate |

Etherification Reactions

The synthesis of ethers from this compound can be effectively achieved through the Williamson ether synthesis. khanacademy.org This method involves two main steps: the deprotonation of the alcohol to form the more nucleophilic alkoxide, followed by the reaction of this alkoxide with an alkyl halide.

First, a strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of this compound, forming the corresponding sodium alkoxide. This alkoxide then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide or ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to yield the ether. youtube.com

| Step | Reagents | Intermediate/Product |

| 1. Deprotonation | Sodium hydride (NaH) | Sodium 3-chloro-4-methylbenzyl alkoxide |

| 2. Nucleophilic Attack | Alkyl halide (e.g., CH₃I) | 1-(Chloromethyl)-2-methoxy-4-methylbenzene |

Halogenation Reactions

The hydroxyl group of this compound can be substituted by a halogen atom, most commonly chlorine, to form 3-chloro-4-methylbenzyl chloride. This transformation is crucial as benzyl halides are versatile intermediates in organic synthesis. Reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are effective for this purpose. ontosight.ai The reaction with thionyl chloride is often preferred as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification.

| Reagent | Typical Conditions | Product |

| Thionyl chloride (SOCl₂) | Often with a catalytic amount of pyridine | 3-Chloro-4-methylbenzyl chloride ontosight.ai |

| Phosphorus pentachloride (PCl₅) | Inert solvent | 3-Chloro-4-methylbenzyl chloride ontosight.ai |

| Hydrochloric acid (HCl) | With a Lewis acid catalyst | 3-Chloro-4-methylbenzyl chloride |

Amination Reactions to Benzylamines

The conversion of this compound to 3-chloro-4-methylbenzylamine (B1266687) can be accomplished through a two-step process involving the oxidation of the alcohol to the aldehyde, followed by reductive amination. masterorganicchemistry.com

First, the alcohol is oxidized to 3-chloro-4-methylbenzaldehyde using a selective oxidizing agent as described in section 2.2.1. The resulting aldehyde is then reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent. libretexts.orgorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate imine without affecting the aldehyde. masterorganicchemistry.com

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Oxidation | PCC or Swern oxidation | 3-Chloro-4-methylbenzaldehyde |

| 2 | Reductive Amination | NH₃, NaBH₃CN or H₂/Ni | 3-Chloro-4-methylbenzylamine |

Coupling Reactions (e.g., Suzuki, Heck)

While direct coupling reactions of benzyl alcohols are less common, they can be converted to more reactive species for participation in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. To utilize this compound in a Suzuki-Miyaura coupling, it would first be converted to 3-chloro-4-methylbenzyl chloride or bromide (as described in section 2.2.4). This benzyl halide can then be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a diarylmethane derivative. More recent methodologies have explored the direct nickel-catalyzed Suzuki-Miyaura cross-coupling of benzylic alcohols with boronic acids, which proceeds through the in-situ activation of the alcohol.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Similar to the Suzuki-Miyaura coupling, this compound would typically be converted to the corresponding halide to participate in a Heck reaction. However, some modern variations allow for the dehydrative-Heck arylation of benzylic alcohols with aryl bromides, where the alcohol is dehydrated in situ to form an alkene that then undergoes the Heck coupling.

| Coupling Reaction | Typical Substrate from Alcohol | Coupling Partner | Catalyst System |

| Suzuki-Miyaura | 3-Chloro-4-methylbenzyl halide | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base |

| Heck | 3-Chloro-4-methylbenzyl halide | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base |

Rearrangement Reactions

Rearrangement reactions involving this compound would typically proceed through a carbocation intermediate generated at the benzylic position.

Wagner-Meerwein Rearrangement: A Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. numberanalytics.com For a rearrangement to occur with this compound, a carbocation would first need to be generated at the benzylic position. This can be achieved by treating the alcohol with a strong acid, which protonates the hydroxyl group, allowing it to leave as a water molecule. However, since the benzylic carbocation is already relatively stable due to resonance with the aromatic ring, a rearrangement to an adjacent position is generally not favored unless a more stable carbocation can be formed. youtube.com

Pinacol (B44631) Rearrangement: The pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) to a ketone or aldehyde. masterorganicchemistry.com To induce a pinacol-type rearrangement starting from this compound, it would first need to be converted into a vicinal diol. This could be achieved, for example, by dehydration of the alcohol to the corresponding styrene, followed by dihydroxylation. The resulting 1-(3-chloro-4-methylphenyl)ethane-1,2-diol could then undergo a pinacol rearrangement under acidic conditions. The migratory aptitude of the groups attached to the diol would determine the final product.

| Rearrangement Type | Prerequisite | Key Intermediate | Potential Outcome |

| Wagner-Meerwein | Formation of a benzylic carbocation | 3-Chloro-4-methylbenzyl cation | Generally, no rearrangement unless a more stable carbocation can be formed. |

| Pinacol | Conversion to a 1,2-diol | Carbocation adjacent to a hydroxyl group | Ketone or aldehyde product. |

Formation of Quaternary Ammonium (B1175870) Salts

The conversion of this compound into quaternary ammonium salts is a key transformation that introduces a cationic center, rendering the molecule useful in applications such as phase-transfer catalysis and as an antimicrobial agent. researchgate.net The primary method for this conversion is through the reaction of the alcohol with a tertiary amine in the presence of an activating agent, or by first converting the alcohol to a more reactive benzyl halide.

One established method involves the reaction of a benzyl alcohol with a tertiary amine and an organic sulfonic acid chloride. google.com This one-step process provides a convenient route to N-benzyl quaternary ammonium sulfonates, which can be useful as curing catalysts. google.com The reaction typically proceeds in an aprotic or protic solvent at temperatures ranging from 0°C to the boiling point of the solvent. google.com

Another common strategy is the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide. In this context, this compound would first be converted to 3-chloro-4-methylbenzyl chloride or bromide. This benzyl halide then serves as the alkylating agent for the tertiary amine. The reaction is influenced by the solvent's polarity, with solvents of low dielectric constant often facilitating the synthesis and purification of the resulting quaternary ammonium salts.

Continuous processes for the production of quaternary ammonium salts have also been developed, often utilizing metal oxides with Lewis acid sites as catalysts for the reaction between tertiary amines and organic chlorides, such as benzyl chloride.

Below is a table summarizing a general synthetic approach for the formation of a quaternary ammonium salt from this compound.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | General Conditions | Product Type | Reference |

| This compound | Tertiary Amine (e.g., Tributylamine) | Organic Sulfonic Acid Chloride (e.g., Dodecylbenzenesulfonyl chloride) | Dichloromethane | Cooled to 5°C, then reaction allowed to proceed. | N-(3-Chloro-4-methylbenzyl)ammonium sulfonate | google.com |

| 3-Chloro-4-methylbenzyl chloride | Tertiary Amine (e.g., DMAEMA) | BHT (inhibitor) | Chloroform | 50-55 °C, 24 hours | N-(3-Chloro-4-methylbenzyl)ammonium chloride |

Stereoselective Transformations (e.g., Mitsunobu reaction)

Stereoselective transformations are crucial in modern organic synthesis for controlling the three-dimensional arrangement of atoms in a molecule. The Mitsunobu reaction is a prominent example, enabling the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry at the alcohol's carbon atom. researchgate.net This reaction typically involves the alcohol, a nucleophile, a phosphine (B1218219) reagent (commonly triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. The nucleophile then attacks the carbon atom that was attached to the oxygen of the alcohol in an SN2 fashion, leading to the displacement of the phosphine oxide and the inversion of configuration if the carbon is a stereocenter.

In the case of this compound, the benzylic carbon atom is not a stereocenter as it is bonded to two hydrogen atoms (it is achiral). Therefore, while the Mitsunobu reaction can be employed to substitute the hydroxyl group with various nucleophiles (e.g., amines, carboxylates, or azides), the transformation will not be stereoselective in the sense of producing one enantiomer or diastereomer over another. The key feature of the Mitsunobu reaction, the inversion of stereochemistry, is not relevant for this particular substrate.

The reaction would still be highly useful for achieving the substitution under mild conditions, which is a hallmark of the Mitsunobu protocol. For instance, reacting this compound with a nucleophile like phthalimide (B116566) under Mitsunobu conditions would yield the corresponding N-(3-chloro-4-methylbenzyl)phthalimide, which can be a precursor to the primary amine.

The table below outlines a conceptual Mitsunobu reaction involving this compound.

| Substrate | Nucleophile | Reagents | Solvent | Product | Stereochemical Outcome | Reference |

| This compound | Phthalimide | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | N-(3-chloro-4-methylbenzyl)phthalimide | Not applicable (achiral substrate) | researchgate.net |

Applications As a Synthetic Intermediate and Building Block

Pharmaceutical Synthesis

3-Chloro-4-methylbenzyl alcohol and its closely related derivative, 3-chloro-4-methylbenzoic acid, are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The specific substitution pattern on the benzene (B151609) ring influences the reactivity and binding affinity of the resulting molecules to biological targets like enzymes and receptors.

This compound is a documented precursor in the synthesis of several classes of active pharmaceutical ingredients. It is often used to introduce the 3-chloro-4-methylbenzyl moiety into a larger molecule. Patents reveal its use in the creation of novel sulfonamide compounds and imidazole-based compounds with potential therapeutic applications.

The alcohol can be converted to its corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid, which is also a crucial intermediate. This acid is a starting material for a range of pharmaceuticals, including:

Angiotensin II receptor antagonists. google.com

Modulators of acetylcholine (B1216132) receptors.

Tyrosine kinase inhibitors.

The following table summarizes key intermediates derived from this compound and their subsequent applications.

| Intermediate | Derived From | Application in Synthesis |

| 3-Chloro-4-methylbenzaldehyde (B1590390) | This compound | Synthesis of Imidazole (B134444) compounds |

| 3-Chloro-4-methylbenzoic acid | This compound | Synthesis of Sulfonamides, Angiotensin II receptor antagonists, Acetylcholine receptor modulators, Tyrosine kinase inhibitors google.com |

| Methyl 3-chloro-4-methylbenzoate | 3-Chloro-4-methylbenzoic acid | Synthesis of Tyrosine kinase inhibitors |

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The repeated appearance of the 3-chloro-4-methylbenzyl motif in various classes of biologically active compounds suggests its utility as such a scaffold in drug discovery. Its halogenated structure makes it a valuable building block for creating libraries of compounds for screening.

The use of this compound as a starting material for diverse therapeutic agents, from antihypertensives to anti-cancer agents, underscores its importance in the discovery of new drugs. google.com Chemical suppliers provide this compound specifically for research and drug discovery purposes.

While some related structures are used in the synthesis of drugs like Avanafil, research does not support the use of this compound for this specific agent. However, it is explicitly named in the synthesis of other important classes of therapeutic agents.

Sulfonamide Compounds: A patent for novel sulfonamide compounds, which exhibit cGMP-PDE (specifically PDE-V)-inhibiting activity and hypoglycemic activity, details a preparation method starting from 3-chloro-4-methylbenzoic acid to produce this compound as an intermediate.

Imidazole Compounds: this compound is used as a reactant to synthesize imidazole derivatives with potential applications in treating a variety of conditions due to their cGMP-PDE inhibitory effects and smooth muscle relaxant properties.

Angiotensin II Receptor Antagonists: The oxidized form, 3-chloro-4-methylbenzoic acid, is used in the synthesis of imidazolyl-alkenoic acids, which act as antagonists for the angiotensin II receptor and are useful as hypotensive agents. google.com

Tyrosine Kinase Inhibitors: This scaffold is integral to the synthesis of compounds designed to inhibit tyrosine kinases, which are key targets in oncology.

The direct application of this compound in antimicrobial agents is not extensively documented in available research. However, its oxidized form, 3-chloro-4-methylbenzoic acid, has been evaluated for its antimicrobial properties. One study noted that certain bacteria, such as Pseudomonas cepacia, can metabolize a related compound, 3-chlorobenzoic acid, suggesting potential interactions between this class of compounds and microbial systems. Further research is needed to establish the specific antimicrobial activity of this compound itself.

The 3-chloro-4-methylbenzyl scaffold is a component in the development of anti-cancer agents. A patent for tyrosine kinase inhibitors, a major class of targeted cancer therapies, describes the use of 3-chloro-4-methylbenzoic acid as a key starting material. Protein kinases are crucial for cell signaling, and their abnormal activity is linked to many forms of cancer; inhibitors of these enzymes are therefore a vital area of cancer drug development.

Derivatives of this compound are utilized in the development of anti-inflammatory agents. The related compound, 3-chloro-4-methylbenzoic acid, is a precursor for synthesizing molecules that may act as cyclooxygenase (COX) inhibitors. google.com COX enzymes are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Patent literature describes the synthesis of heterocyclic compounds and arylmethoxy isoindoline (B1297411) derivatives using this acid for indications that include inflammation. google.com

Agrochemical Synthesis

The compound and its derivatives are instrumental in the development of modern crop protection agents.

This compound is a precursor to its corresponding chloride, 3-chloro-4-methylbenzyl chloride, a versatile intermediate in the synthesis of various agrochemicals, including both insecticides and herbicides. The conversion from the alcohol to the chloride is typically achieved through reactions with agents like thionyl chloride or phosphorus pentachloride. The resulting benzyl (B1604629) chloride is then used in further synthetic steps to produce active agrochemical ingredients.

A related application in this field is the synthesis of the herbicide Chlortoluron. A key intermediate for this herbicide is 3-Chloro-4-methylaniline (B146341). This highlights the importance of the 3-chloro-4-methylphenyl structure in the synthesis of widely used agricultural chemicals.

| Intermediate | Precursor | Application Class | Reference |

|---|---|---|---|

| 3-Chloro-4-methylbenzyl chloride | This compound | Insecticides, Herbicides | |

| 3-Chloro-4-methylaniline | (Related structure) | Herbicides (e.g., Chlortoluron) |

Benzyl alcohols are a general class of precursors for pyrethroid insecticides, a major group of commercial pest control agents. Pyrethroids are synthetic compounds that mimic the structure of natural pyrethrins. The insecticide Tefluthrin is a notable example of a pyrethroid. youtube.com However, the specific alcohol used for the synthesis of Tefluthrin is 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol. youtube.combeilstein-journals.org This alcohol is esterified with 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid to form the active Tefluthrin molecule. youtube.com While this compound belongs to the broader family of benzyl alcohols used in insecticide development, the precursor for Tefluthrin itself is its tetrafluorinated analogue.

Derivatives of this compound are valuable in the creation of fungicides. A patent discloses that isopropyl 3-chloro-4-methylbenzoate is a crucial intermediate for manufacturing 6-aryloxyquinoline derivatives. These quinoline (B57606) compounds are, in turn, useful as synthetic intermediates for agricultural and horticultural fungicides. The isopropyl 3-chloro-4-methylbenzoate is produced from 3-chloro-4-methylbenzoic acid chloride, which can be derived from the oxidation of this compound to the corresponding benzoic acid, followed by chlorination.

Specialty Chemicals and Materials Science

Beyond agriculture, this compound derivatives are employed in the synthesis of advanced materials.

The derivatives of this compound serve as monomers or intermediates in the production of high-performance polymers. Isopropyl 3-chloro-4-methylbenzoate, a trisubstituted aromatic compound, is an expected intermediate for synthesizing functional polymers such as aromatic polyamides and aromatic polyesters. Furthermore, 3-chloro-4-methylbenzyl chloride is utilized in the manufacture of various polymers and resins. These materials are valued for their specific chemical and physical properties, which are influenced by the incorporation of the chloro- and methyl-substituted benzene ring.

| Derivative | Application Area | Resulting Material Type | Reference |

|---|---|---|---|

| Isopropyl 3-chloro-4-methylbenzoate | Functional Polymers | Aromatic Polyamides, Aromatic Polyesters | |

| 3-Chloro-4-methylbenzyl chloride | Polymer Manufacturing | Polymers and Resins |

The synthesis of liquid crystals often involves molecules with rigid core structures, such as benzene rings, and flexible tails. Halogenated benzyl alcohol derivatives are a class of compounds that have been investigated for their liquid crystal properties. The presence of halogen atoms can influence the mesomorphic behavior of the resulting molecules. However, based on the available literature, there are no specific, detailed research findings or patents that describe the direct use of this compound as an intermediate in the synthesis of liquid crystals. While the general class of related compounds is relevant, its specific application in this area is not documented in the searched sources.

Organic Photovoltaic Applications

This compound serves as a potential building block in the synthesis of more complex organic molecules, including those designed for applications in organic electronics. While direct use of this specific alcohol in organic photovoltaic (OPV) devices is not extensively documented in publicly available research, its chemical structure offers functionalities that are relevant to the design of materials for these applications. The presence of chloro and methyl groups on the benzene ring allows for tailored solubility, electronic properties, and molecular packing in the solid state.

As an intermediate, this compound can be converted into various derivatives. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid (3-chloro-4-methylbenzoic acid). nih.govsynquestlabs.com These derivatives can then participate in cross-coupling reactions or polymerizations to build the conjugated polymers or small molecules that form the active layer of an OPV cell. The chlorine substituent, being an electron-withdrawing group, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material, a critical aspect in tuning the open-circuit voltage and efficiency of a solar cell.

A related compound, isopropyl 3-chloro-4-methylbenzoate, is noted as a useful intermediate for synthesizing functional polymer materials. This underscores the role of the 3-chloro-4-methylphenyl scaffold in creating larger, functional molecules relevant to materials science, including the field of organic photovoltaics.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (3-Chloro-4-methylphenyl)methanol nist.gov |

| CAS Number | 39652-32-9 nist.gov |

| Molecular Formula | C₈H₉ClO nist.gov |

| Molecular Weight | 156.61 g/mol nist.govsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

Fragrance and Flavor Chemistry (related benzyl alcohols)

While this compound itself is not primarily known as a fragrance or flavor compound, it belongs to the family of benzyl alcohols, which are fundamental in the fragrance and flavor industries. Benzyl alcohol is a naturally occurring component of many essential oils, including jasmine, hyacinth, and ylang-ylang. scentspiracy.com It possesses a mild, sweet, and faintly aromatic odor.

More significantly, benzyl alcohol and its analogues serve as precursors to a wide array of esters, which constitute a vital class of aroma chemicals. The enzymatic synthesis of esters from various benzyl alcohol derivatives is a common method for producing compounds with pleasant and distinct odors. mdpi.comresearchgate.net For example, benzyl acetate (B1210297) imparts a sweet, floral, and fruity jasmine scent, while benzyl salicylate (B1505791) is used for its faint, sweet, floral-balsamic character. mdpi.com

The significance of the benzyl alcohol group to the flavor and fragrance industry is evident from the large number of its derivatives that are commercially available and widely used. These compounds are valued not only for their scent profiles but also as solvents and fixatives in perfume compositions. scentspiracy.com

Related Benzyl Alcohols and Esters in Fragrance Chemistry

| Compound | Scent Profile |

| Benzyl Alcohol | Mild, pleasant, sweet, aromatic-balsamic scentspiracy.com |

| Benzyl Acetate | Sweet, floral, fruity, jasmine mdpi.com |

| Benzyl Salicylate | Faintly sweet, floral-balsamic |

| 4-Methoxybenzyl Alcohol (Anisyl alcohol) | Floral, sweet, with a hawthorn-like scent |

| Piperonyl Acetate | Sweet, fruity, with cherry and heliotrope notes mdpi.com |

Analytical Methodologies for 3 Chloro 4 Methylbenzyl Alcohol and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-Chloro-4-methylbenzyl alcohol and its derivatives. The choice of technique depends on the specific analytical goal, such as determining purity, identifying impurities, or resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like benzyl (B1604629) alcohols. Method development for this compound often involves reversed-phase chromatography.

A typical HPLC method for a related compound, 4-methylbenzyl alcohol, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of phosphoric or formic acid to improve peak shape. sielc.com For instance, a method for separating 4-methylbenzyl alcohol uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This setup is scalable for preparative separations to isolate impurities. sielc.com For mass spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com The development of HPLC methods for benzyl alcohol derivatives can also involve pre-column derivatization to enhance separation and detection.

Table 1: Illustrative HPLC Parameters for Benzyl Alcohol Analysis

| Parameter | Typical Conditions |

| Column | C18, Newcrom R1 |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid or Formic Acid |

| Detection | UV, Mass Spectrometry (MS) |

| Application | Purity assessment, impurity profiling |

This table provides a general overview of typical HPLC conditions. Actual parameters may vary based on the specific derivative and analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For benzyl alcohol and its derivatives, GC-MS is used for both qualitative and quantitative analysis.

In a typical GC-MS analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A common column used for this type of analysis is a nonpolar or low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5MS). mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For example, the analysis of benzyl chloride, a related compound, was performed using a DB-5MS column. mdpi.com

The mass spectrum of benzyl alcohol typically shows a molecular ion peak and characteristic fragment ions. For instance, in the analysis of benzyl alcohol, the quantifier ion is often m/z 79, with qualifier ions at m/z 108 and 109.

Table 2: General GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Conditions |

| Column | DB-5MS (or similar nonpolar column) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer |

This table outlines common GC-MS parameters. Specific conditions are optimized for each analysis.

Enantioselective Liquid Chromatography for Chiral Analysis

Many derivatives of benzyl alcohol are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. Enantioselective liquid chromatography is the most widely used technique for this purpose.

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including benzyl alcohol derivatives. Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. For instance, chiral benzyl alcohols have been successfully separated on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase after derivatization with aromatic acid chlorides.

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in the molecule.

For a compound like this compound, the ¹H-NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the alcohol group, and the methyl (-CH₃) protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide information about the connectivity of the atoms. For example, in the ¹H-NMR spectrum of the related 4-methylbenzyl alcohol, the methyl protons appear as a singlet around 2.34 ppm, the methylene protons as a singlet around 4.61 ppm, and the aromatic protons as doublets around 7.15-7.24 ppm. rsc.org

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For instance, in the ¹³C-NMR spectrum of 4-chlorobenzyl alcohol, characteristic signals appear for the carbon atoms in the aromatic ring and the methylene carbon. rsc.org

Table 3: Representative ¹H-NMR Data for a Substituted Benzyl Alcohol

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.1 - 7.3 | Multiplet |

| -CH₂OH | ~4.6 | Singlet |

| -CH₃ | ~2.3 | Singlet |

This table shows approximate chemical shift ranges. Actual values for this compound may differ.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

When this compound is analyzed by MS, it will produce a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak. The fragmentation pattern will show losses of functional groups, such as the hydroxyl group (-OH) and the chloromethyl group. The predicted collision cross section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification. For example, the predicted CCS for the [M+H]⁺ adduct is 127.6 Ų.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), methyl (-CH₃), chloro (-Cl), and substituted benzene (B151609) ring moieties.

The key vibrational modes anticipated for this compound are:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration, indicating the presence of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the methyl (-CH₃) and methylene (-CH₂OH) groups are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce moderate to sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will influence the exact position and number of these peaks.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the benzyl alcohol is anticipated to give a strong band in the 1000-1260 cm⁻¹ range. For benzyl alcohols, this peak is often found near 1050 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a moderate to strong band in the 600-800 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 800-880 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of related molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Sharp |

| Alcohol C-O | C-O Stretch | 1000-1260 | Strong |

| Chloro C-Cl | C-Cl Stretch | 600-800 | Medium to Strong |

| Aromatic C-H | C-H Bending (o.o.p.) | 800-880 | Medium to Strong |

This table is generated based on typical IR absorption ranges for the specified functional groups and by inference from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions of the electrons in the aromatic benzene ring.

The substitution on the benzene ring, specifically the chloro and methyl groups, as well as the hydroxymethyl group, will influence the wavelength of maximum absorption (λmax). These substituents can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) compared to unsubstituted benzene.

Based on data for related compounds like 3-methylbenzyl alcohol and general principles of UV-Vis spectroscopy for substituted benzenes, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show characteristic absorption bands. It is anticipated that the spectrum would display a primary absorption band around 260-280 nm, which is typical for benzenoid compounds.

The expected UV-Vis spectral data are summarized in the table below:

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π* | 260 - 280 | Non-polar (e.g., Hexane, Cyclohexane) |

This table is based on expected values for substituted benzenes and data from related compounds.

Other Analytical Methods

Titration and Purity Determination

Titration is a classic analytical method that can be used to determine the purity of a substance. For this compound, while it is an alcohol and generally neutral, the benzylic proton is very weakly acidic. However, a direct acid-base titration in an aqueous medium would not be feasible due to its low acidity and limited water solubility.

A more common approach for purity determination of such compounds is through derivatization followed by titration, or by using other instrumental methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which are often coupled with a detector that allows for quantification. For instance, commercial suppliers of related compounds like 4-aminobenzyl alcohol often cite purity as determined by GC and titration.

If a titrimetric method were to be developed, it would likely involve an indirect approach. One possibility is the acylation of the alcohol with a known excess of an acylating agent (e.g., acetic anhydride (B1165640) in pyridine). After the reaction is complete, the unreacted acetic anhydride is hydrolyzed to acetic acid, which is then back-titrated with a standardized solution of a strong base, such as sodium hydroxide. The amount of alcohol is then calculated from the amount of acylating agent consumed.

The purity of this compound is often stated by commercial suppliers to be in the range of 97-98%.

X-ray Crystallography for Structural Confirmation

While a specific crystal structure for this compound is not publicly available, analysis of the crystal structures of related compounds such as 4-methylbenzyl alcohol and 4-aminobenzyl alcohol can provide insights into the expected structural features. nih.gov

From these related structures, it is anticipated that the benzene ring in this compound would be essentially planar. The C-O bond of the alcohol and the C-C bond connecting the methylene group to the ring would have typical single bond lengths. The C-Cl bond length would also be consistent with that of other chlorinated aromatic compounds.

Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, would be expected to play a significant role in the crystal packing. These hydrogen bonds would likely form chains or networks of molecules. The chloro and methyl substituents would also influence the packing arrangement through van der Waals interactions.

The table below presents hypothetical, yet reasonable, crystallographic parameters for this compound, based on the known structures of similar molecules.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 5-10 |

| b (Å) | 8-15 |

| c (Å) | 10-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

This table presents hypothetical data based on the crystallographic data of structurally related compounds.

Structure Activity Relationship Sar Studies of Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives of 3-chloro-4-methylbenzyl alcohol is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the benzylic alcohol group. While dedicated and comprehensive SAR studies on a single biological target for a series of this compound derivatives are not extensively documented in publicly available research, insights can be gleaned from various studies on related structures.

The antimicrobial activity of benzyl (B1604629) alcohol and its derivatives has been a subject of interest. Generally, the presence of halogen and alkyl groups on the benzene (B151609) ring can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with molecular targets. semanticscholar.org A study on various substituted benzyl alcohols highlighted that their germistatic activity is often more significant than their germicidal effect. For instance, in a series of benzyl alcohol derivatives tested for antibacterial activity, the potency was found to be concentration-dependent and varied against different bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. semanticscholar.orgresearchgate.net

In the context of anticancer research, the 3-chloro-4-methylbenzyl moiety has been incorporated into various heterocyclic scaffolds, such as triazoles and benzothiazoles, to enhance their therapeutic potential. In a series of hesperetin-based 1,2,3-triazolyl derivatives, the nature and position of substituents on the benzyl ring, including methyl and chloro groups, were found to influence their antioxidant and anticancer activities. researchgate.net For example, a derivative with an ortho-methyl substituent on the benzyl ring demonstrated excellent inhibition of cervical cancer cell lines. researchgate.net Another study on indole-based benzothiazole (B30560) derivatives showed that a chlorobenzyl substituent contributed to potent anticancer activity against several cancer cell lines, including colon, lung, and breast cancer.

The 3-chloro-4-methylbenzyl group can be a key fragment in the synthesis of more complex molecules. For example, it can be converted to 3-chloro-4-methylbenzyl azide, a precursor for synthesizing 1,2,3-triazole derivatives through "click chemistry". These triazole derivatives have shown a range of biological activities, including anticancer effects. researchgate.netmdpi.com The specific substitution pattern of the benzyl ring is critical in determining the efficacy of these final compounds.

The following table summarizes findings from various studies on derivatives containing substituted benzyl moieties, which can provide an inferential understanding of the role of the 3-chloro and 4-methyl groups.

| Derivative Class | Substituents on Benzyl Ring | Biological Activity | Key Findings | Reference(s) |

| Benzyl Alcohol Derivatives | General Substituents | Antibacterial | Activity is concentration-dependent and species-specific. | semanticscholar.orgresearchgate.net |

| Substituted Benzaldehydes and Benzyl Alcohols | Various | Antimicrobial | Germistatic activity is generally more pronounced than germicidal activity. | |

| Hesperetin-based 1,2,3-triazolyls | ortho-methyl | Anticancer (cervical) | Showed excellent inhibitory activity. | researchgate.net |

| Indole-based Benzothiazoles | Chlorobenzyl | Anticancer | Potent activity against multiple cancer cell lines. | |

| Benzyl-1,2,3-triazolyl Hesperetin Derivatives | meta-methoxy, para-fluoro | Antioxidant, Anticancer | Substituent nature and position on the phenyl ring influence activity. | researchgate.net |

It is important to note that these are not direct SAR studies of this compound itself but of larger molecules containing this or similar fragments. A systematic study where the chloro and methyl groups at positions 3 and 4 are varied, or where the alcohol function is converted to a range of other functional groups, would be necessary to establish a definitive SAR for a specific biological endpoint.

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral compounds. Even subtle differences in the spatial orientation of functional groups can lead to significant variations in pharmacological effects, as drug-target interactions are often highly stereospecific.

In the context of benzyl alcohol derivatives, if modifications to the benzylic alcohol lead to the creation of a chiral center, the resulting enantiomers can exhibit different biological activities. For instance, in a study on the antiparasitic natural product pulchrol, which contains a benzylic alcohol functionality, derivatization of this alcohol group led to compounds with varying potencies. nih.gov Although this study does not involve this compound specifically, it underscores the principle that modifications at the benzylic position can have profound effects on activity.

Research on other chiral molecules has consistently demonstrated the importance of stereochemistry. For example, in a study of serotonin-norepinephrine reuptake inhibitors, changing the stereochemistry of milnacipran (B1663801) was found to affect its impact on norepinephrine (B1679862) and serotonin (B10506) concentrations. Similarly, for antifungal oxime ethers, it was noted that the (Z) isomers of certain triazole derivatives displayed higher activity compared to the (E) isomers. mdpi.com

Currently, there is a lack of specific research in the public domain focusing on the stereochemical influence of chiral derivatives of this compound on their biological activity. The synthesis of enantiomerically pure derivatives and their subsequent biological evaluation would be a critical step in fully elucidating the SAR of this class of compounds and for the development of more potent and selective therapeutic agents.

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a fundamental component of rational drug design, aiming to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. Once a pharmacophore is defined, it can be used to screen large databases of chemical compounds to find new, structurally diverse molecules that are likely to be active. This process is instrumental in hit identification and lead optimization.

For derivatives of this compound, a pharmacophore model would delineate the spatial relationships between key features such as the aromatic ring, the chloro and methyl substituents, and the hydroxyl group (or its modified form). These features can act as hydrogen bond donors or acceptors, hydrophobic regions, or have specific electronic properties that are critical for binding to a biological target.

The process of lead optimization involves modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, this could involve:

Modification of the benzyl ring substituents: Altering the position or nature of the chloro and methyl groups to enhance binding affinity.

Derivatization of the alcohol group: Converting the alcohol to ethers, esters, or other functional groups to explore new interactions with the target and to modulate physicochemical properties like solubility and metabolic stability.

Scaffold hopping: Replacing the benzyl alcohol core with other chemical scaffolds while retaining the key pharmacophoric features.

Mechanistic Studies and Reaction Pathways

Detailed Reaction Mechanisms of Synthetic Routes

A primary route to 3-Chloro-4-methylbenzyl alcohol involves the reduction of the carboxyl group of 3-chloro-4-methylbenzoic acid. This transformation can be accomplished using various reducing agents. For instance, the use of sodium borohydride (B1222165) in a suitable solvent like methanol (B129727) is a common laboratory-scale method for reducing the corresponding aldehyde, p-tolualdehyde, to 4-methylbenzyl alcohol, a similar benzylic alcohol. The mechanism for the reduction of the aldehyde involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent.

Alternatively, this compound can be synthesized from 3-chloro-4-methylbenzyl chloride through a nucleophilic substitution reaction. ontosight.ai

Another significant synthetic pathway starts from 3-chloro-4-methylaniline (B146341). nih.gov This can be converted to the corresponding diazonium salt, which can then undergo a series of reactions to introduce the hydroxymethyl group.

The Cannizzaro reaction offers an alternative pathway for aldehydes lacking alpha-hydrogens, such as m-chlorobenzaldehyde. In the presence of a strong base like concentrated potassium hydroxide, the aldehyde undergoes a disproportionation reaction to yield the corresponding alcohol and carboxylate salt. This suggests that under basic conditions, a derivative like 3-chloro-4-methylbenzaldehyde (B1590390) could potentially yield this compound.

Catalytic Cycles and Intermediate Characterization

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of benzyl (B1604629) alcohol derivatives. For instance, in the reduction of carboxylic acids, photoredox catalysis has emerged as a powerful tool. rsc.org In a typical cycle, a photocatalyst, such as fac-Ir(ppy)₃, absorbs light and reaches an excited state. This excited state can then interact with a quencher, initiating a series of electron transfer steps that ultimately lead to the reduction of the carboxylic acid to the corresponding aldehyde, which can be further reduced to the alcohol. rsc.org

In the context of oxidation reactions to produce aldehydes from alcohols, which is the reverse reaction, molybdenum-based catalysts supported on a Merrifield resin have been shown to be effective. rsc.org The catalytic cycle for such oxidations often involves the coordination of the alcohol to the metal center, followed by a hydrogen abstraction step facilitated by an oxidant like hydrogen peroxide, and finally, the release of the aldehyde product and regeneration of the catalyst. rsc.org The progress of these reactions is often monitored by techniques like thin-layer chromatography (TLC) and gas chromatography (GC), while intermediates can be characterized using spectroscopic methods. rsc.org

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the kinetics and outcome of a reaction. In the oxidation of benzyl alcohol by sodium N-chloro-p-toluenesulfonamide (Chloramine-T), the dielectric constant of the medium, altered by adding tert-butanol, was found to influence the reaction rate. scispace.com A decrease in the dielectric constant led to a slight decrease in the rate constant in lower acidity solutions, while having no effect at higher acidity. scispace.com This indicates that the polarity of the solvent can stabilize or destabilize transition states and intermediates, thereby affecting the reaction rate.

The kinetics of the oxidation of benzyl alcohol with Chloramine-T have been studied in detail. scispace.com The reaction was found to be first order with respect to both the alcohol and the oxidant. The fractional order dependence on the concentrations of H⁺ and Cl⁻ ions suggests a complex mechanism involving the formation of an intermediate between the active chlorine species and the alcohol. scispace.com The study of reaction kinetics under pseudo-first-order conditions, where the concentration of one reactant is in large excess, is a common method to determine the rate law. scispace.com

| Parameter | Observation in Benzyl Alcohol Oxidation with Chloramine-T | Reference |

| Order with respect to Alcohol | First Order | scispace.com |

| Order with respect to Oxidant | First Order | scispace.com |

| Effect of [H⁺] and [Cl⁻] | Fractional order dependence | scispace.com |

| Solvent Isotope Effect (k(D₂O)/k(H₂O)) | 1.43 at 30°C | scispace.com |

| Effect of Dielectric Constant | Rate decreases with decreasing dielectric constant in low acidity | scispace.com |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides valuable insights into reaction mechanisms that are often difficult to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, transition states, and intermediates, thereby mapping out the entire reaction pathway.

For this compound, computational methods can be employed to predict its properties. For example, the predicted collision cross-section (CCS) values for different adducts of the molecule can be calculated, which is useful in mass spectrometry-based analysis. Furthermore, descriptors such as the partition coefficient (XlogP3) can be computed to estimate the lipophilicity of the molecule.

In the study of reaction mechanisms, computational approaches can help to:

Identify the most likely reaction pathway by comparing the activation energies of different possible routes.

Characterize the geometry and electronic structure of transient intermediates and transition states.

Understand the role of catalysts by modeling their interaction with the reactants.

Explain the effect of substituents on the reactivity by analyzing changes in the electronic properties of the molecule.

Environmental and Safety Considerations in Research and Manufacturing

Waste Minimization and Green Chemistry Principles

In the synthesis of compounds related to 3-Chloro-4-methylbenzyl alcohol, such as isopropyl 3-chloro-4-methylbenzoate, the principles of green chemistry can be effectively applied to reduce waste and improve efficiency. One key aspect is the careful control of reactant stoichiometry to prevent the formation of byproducts. For instance, during the esterification of 3-chloro-4-methylbenzoic acid chloride with isopropyl alcohol, using an excessive amount of the alcohol can lead to the hydrolysis of the acid chloride, generating 3-chloro-4-methylbenzoic acid as an impurity. By maintaining a molar ratio of isopropyl alcohol to 3-chloro-4-methylbenzoic acid chloride between 1.0 and 1.2, the formation of this impurity is significantly suppressed.

The choice of reagents also plays a crucial role in waste minimization. The synthesis of 3-chloro-4-methylbenzoic acid chloride from 3-chloro-4-methylbenzoic acid often involves the use of thionyl chloride. This can introduce sulfur-containing impurities into the final product. Exploring alternative, cleaner chlorinating agents could further reduce the environmental impact and simplify purification processes.

Furthermore, the industrial production of related compounds often requires the use of solvents to dissolve high-melting-point solids like 4-methylbenzoic acid and its chlorinated derivatives. This necessitates a subsequent solvent removal step. Research into solvent-free or solvent-minimized reaction conditions, or the use of more environmentally benign solvents, could significantly reduce the process's environmental footprint.

Process Safety in Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its precursors introduces significant process safety challenges. The handling of high-melting-point solids like 4-methylbenzoic acid and 3-chloro-4-methylbenzoic acid is a primary concern. These substances can solidify in storage or transfer lines, requiring remelting before they can be moved to the next reaction step. This introduces risks of thermal hazards and potential blockages that could lead to pressure build-up in the system.

Distillation, a common purification method for products like isopropyl 3-chloro-4-methylbenzoate, must be carefully controlled in a large-scale setting. The process is typically carried out under reduced pressure (5 to 30 mmHg) and at elevated temperatures (150 to 190°C at the bottom of the column). Maintaining stable vacuum and temperature is critical to prevent thermal decomposition of the product and to ensure efficient separation. Any deviation could lead to off-spec product, and in a worst-case scenario, a runaway reaction.

The use of hazardous reagents also necessitates robust safety protocols. For example, the chlorination of 4-methylbenzoic acid chloride involves chlorine gas and a Lewis acid catalyst. Chlorine is a highly toxic and corrosive gas, requiring specialized handling and storage facilities, as well as emergency preparedness plans in case of a release.

To mitigate these risks, a comprehensive process safety management (PSM) program is essential. This includes:

Hazard and Operability (HAZOP) studies: To systematically identify potential process hazards and operational problems.

Robust engineering controls: Such as pressure relief systems, emergency shutdown systems, and high-integrity instrumentation.

Personal Protective Equipment (PPE): Appropriate PPE must be worn by all personnel handling these chemicals.

Training and Procedures: Comprehensive training on standard operating procedures and emergency response is crucial for all employees involved in the manufacturing process.

By implementing these safety measures, the risks associated with the large-scale production of this compound and its derivatives can be effectively managed.

Future Research Directions and Emerging Applications

Exploration of New Synthetic Methodologies

The synthesis of substituted benzyl (B1604629) alcohols, including 3-Chloro-4-methylbenzyl alcohol, is a cornerstone of organic chemistry. Future research is poised to move beyond traditional methods towards more efficient, selective, and sustainable synthetic strategies.

Key areas for exploration include:

Photocatalytic and Electrocatalytic Methods: Visible-light-induced photocatalysis represents a frontier in organic synthesis, offering mild reaction conditions. Future work could focus on developing photocatalytic systems for the direct hydroxylation of 3-chloro-4-methyltoluene or the decarboxylative hydroxylation of corresponding carboxylic acids using molecular oxygen as a green oxidant.

C(sp³)–H Bond Functionalization: Directing the functionalization of the C(sp³)–H bond of 3-chloro-4-methyltoluene is a highly attractive, atom-economical approach. Research into catalysts, such as those based on transition metals or organocatalysts like N-hydroxyphthalimide (NHPI), could enable the direct and selective oxidation of the methyl group to a hydroxymethyl group under mild conditions.

Metal-Free Coupling Reactions: To circumvent the use of potentially toxic or expensive metal catalysts, the development of metal-free coupling reactions is a significant research direction. For instance, methods utilizing diazoalkanes derived from p-toluenesulfonylhydrazones and their reaction with water could be adapted for the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Investigating the synthesis of this compound in flow systems could lead to higher yields, reduced reaction times, and a more streamlined production process compared to batch synthesis.

A comparison of potential future synthetic approaches is summarized below.

| Methodology | Potential Advantages | Key Research Focus |